molecular formula C6F11KO2 B3123663 Potassium perfluorohexanoate CAS No. 3109-94-2

Potassium perfluorohexanoate

Cat. No.: B3123663
CAS No.: 3109-94-2
M. Wt: 352.14 g/mol
InChI Key: IABQBQMLCJSMAR-UHFFFAOYSA-M
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Description

Potassium perfluorohexanoate (C5F11COOK) is a short-chain perfluoroalkyl carboxylate (PFCA) widely used in industrial applications such as surfactants, emulsifiers, and coatings due to its stability and water solubility. As a member of the per- and polyfluoroalkyl substances (PFAS) family, it shares structural similarities with other PFAS but exhibits distinct physicochemical and toxicological properties. This article focuses on comparing this compound with structurally related compounds, including sulfonates and other carboxylates, using data from toxicological, environmental, and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium perfluorohexanoate can be synthesized through the neutralization of perfluorohexanoic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where perfluorohexanoic acid is dissolved and then reacted with an equimolar amount of potassium hydroxide to form this compound and water.

Industrial Production Methods: Industrial production of this compound often involves large-scale neutralization processes. The raw materials, perfluorohexanoic acid and potassium hydroxide, are mixed in reactors under controlled conditions to ensure complete reaction and high yield. The product is then purified through filtration and drying processes to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: Potassium perfluorohexanoate primarily undergoes substitution reactions due to the presence of the highly electronegative fluorine atoms. These reactions often involve the replacement of the potassium ion with other cations.

Common Reagents and Conditions: Common reagents used in reactions with this compound include various metal salts and acids. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure, to prevent the decomposition of the compound.

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents used. For example, reacting this compound with hydrochloric acid would yield perfluorohexanoic acid and potassium chloride .

Scientific Research Applications

Potassium perfluorohexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium perfluorohexanoate involves its interaction with various molecular targets and pathways. One of the primary mechanisms is the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation. This activation can lead to changes in gene expression and cellular functions . Additionally, this compound can disrupt thyroid hormone homeostasis by affecting the expression of thyroid hormone-responsive genes .

Comparison with Similar Compounds

Structural and Functional Differences

Potassium perfluorohexanoate belongs to the carboxylate subclass of PFAS, characterized by a six-carbon perfluorinated chain terminated by a carboxylic acid group. Key comparisons include:

  • Perfluorohexane Sulfonate (PFHxS, C6F13SO3K): A sulfonate with a six-carbon chain.
  • Ammonium Perfluorohexanoate (C5F11COONH4): A carboxylate analog with ammonium counterion. Its environmental behavior is similar to the potassium salt, but differences in solubility and ionic interactions may affect mobility .
  • Long-Chain Carboxylates (e.g., PFOA, C7F15COOH) : Longer perfluorinated chains increase bioaccumulation and half-lives in organisms compared to shorter chains like PFHxA .

Table 1: Structural and Functional Comparison

Compound Class Chain Length Functional Group Key Uses
This compound Carboxylate C6 COOK Surfactants, coatings
PFHxS Sulfonate C6 SO3K Firefighting foams, textiles
PFOA Carboxylate C8 COOH Non-stick coatings, polymers

Toxicity Profiles

This compound

  • Reproductive Toxicity: No reproductive effects were observed in rats at doses up to 500 mg/kg/day, though reduced pup weights occurred at 100 mg/kg/day .

Comparison with Sulfonates (PFHxS)

  • PFHxS exhibits higher toxicity in reproductive studies, with reduced pup survival and developmental delays observed at lower doses (e.g., 20 mg/kg/day) .

Comparison with Long-Chain Carboxylates (PFOA)

  • PFOA is classified as a carcinogen (Group 2B by IARC), while PFHxA lacks sufficient evidence for carcinogenicity .

Table 2: Toxicological Data

Compound NOAEL (mg/kg/day) Key Toxic Endpoints Bioaccumulation Factor
This compound 20 (subchronic) Hepatic beta-oxidation, reduced pup weight 100–500
PFHxS 5 (reproductive) Developmental delays, endocrine disruption 1,000–5,000
PFOA 1–5 Liver toxicity, carcinogenicity >10,000

Environmental Behavior and Persistence

  • Degradation: this compound is a terminal degradation product of longer-chain PFAS (e.g., PFOA) via microbial or chemical defluorination .
  • Persistence : Shorter-chain carboxylates like PFHxA have lower environmental persistence compared to sulfonates (PFHxS) and long-chain carboxylates (PFOA). PFHxA’s half-life in water is ~40 days, whereas PFHxS persists for decades .
  • Global Distribution : PFHxA contributes 12% of ∑PFAS in ocean surface waters, ranking third after PFOS (39%) and PFDA (17%) .

Table 3: Environmental Metrics

Compound Half-Life (Water) Ocean Contribution (%) Detection in Human Blood (%)
This compound ~40 days 12 31–100 (whole blood)
PFHxS >50 years 5 50–75 (serum)
PFOA >90 years 5 >95 (serum)

Analytical and Regulatory Considerations

  • Detection: PFHxA is primarily detected in whole blood, unlike PFOS and PFOA, which accumulate in serum.
  • Regulatory Status : PFHxS and PFOA are restricted under the Stockholm Convention, while PFHxA remains unregulated despite its environmental prevalence .

Biological Activity

Potassium perfluorohexanoate (PFHxA) is a perfluoroalkyl acid (PFAA) that has garnered attention due to its biological activity and potential health implications. This article explores its mechanisms of action, biochemical interactions, and the results of various studies that assess its effects on biological systems.

Target Pathways
PFHxA primarily targets the thyroid hormone (TH) pathway , influencing gene expression related to thyroid function. The compound modulates the expression of TH-responsive genes, leading to alterations in metabolic processes and potential endocrine disruption.

Biochemical Pathways
The primary biochemical pathway affected by PFHxA is the TH pathway. It interacts with various enzymes and proteins, notably cytochrome P450 enzymes, which are essential for metabolizing numerous substances. This interaction can lead to significant changes in enzyme activity and metabolic processes.

Pharmacokinetics

Absorption and Excretion
PFHxA exhibits a long elimination half-life ranging from 14 to 42 days , with urine being the primary route of excretion. Studies indicate that the compound’s stability allows for persistent biological effects over time, raising concerns about long-term exposure .

Cellular Effects

Impact on Cell Signaling
PFHxA influences several cellular processes, particularly through its interaction with peroxisome proliferator-activated receptors (PPARs) . These receptors are crucial for regulating lipid metabolism and inflammation. Activation of PPARs by PFHxA can lead to changes in cellular metabolism and function.

Dose-Dependent Responses
Research indicates that the effects of PFHxA in animal models are dose-dependent. Lower doses may result in subtle metabolic changes, while higher doses can lead to toxicity, including liver damage and disruptions in lipid metabolism .

Case Studies and Experimental Data

  • Subchronic Toxicity Study
    A study on perfluorooctanesulfonate (PFOS), a related compound, examined low-level exposure in primates. Significant adverse effects were noted at higher doses, including decreased body weight and liver weight changes . While this study focused on PFOS, it provides context for understanding the potential impacts of PFHxA.
  • Immunotoxicity Evaluation
    A screening of 147 per- and polyfluoroalkyl substances (PFAS), including PFHxA, assessed their immunotoxic effects across various human primary cell systems. Approximately 21% of tested PFAS were found to be bioactive, suggesting potential immunosuppressive properties linked to structural features common among these compounds .
  • Chronic Toxicity Assessment
    Long-term studies have indicated that PFHxA does not exhibit carcinogenic properties; however, chronic exposure can lead to significant physiological changes, including alterations in serum cholesterol levels and thyroid hormone concentrations .

Summary of Biological Activities

Activity Type Description
Thyroid Hormone Modulation Alters expression of TH-responsive genes affecting metabolism.
Enzyme Interaction Influences cytochrome P450 activity impacting drug metabolism.
Cell Signaling Pathway Activation Engages PPARs leading to changes in lipid metabolism and inflammatory responses.
Dose-Dependent Toxicity Higher doses linked to liver toxicity and metabolic disruptions; lower doses show subtle effects.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting and quantifying potassium perfluorohexanoate in environmental and biological matrices?

  • Methodology : Use high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) for trace-level detection in biological samples (e.g., serum, tissues) . For environmental matrices (water, sediment), employ isotope dilution techniques to account for matrix effects. Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is suitable for identifying fluorinated polymer degradation products, including perfluorohexanoate derivatives .

Q. How does this compound’s lipophilicity influence its environmental partitioning and bioaccumulation potential?

  • Methodology : Measure partition coefficients (e.g., log Kow) using voltammetry or shake-flask methods. Studies show perfluorohexanoate has a log P₀′ value of 0.7 ± 0.1, indicating moderate lipophilicity, which drives its affinity for organic-rich sediments and lipid membranes . Compare with longer-chain PFAS (e.g., PFOA) to assess relative mobility in aquatic systems.

Q. What are the primary toxicity endpoints associated with this compound exposure in aquatic organisms?

  • Methodology : Conduct early life-stage fish assays (e.g., OECD TG 210) to evaluate developmental toxicity. Subchronic exposure to ammonium perfluorohexanoate (NH₄PFHx) at 0.2 µg/L caused reduced pipping success and altered thyroid hormone levels in avian embryos, suggesting similar endpoints for potassium salts . Monitor biomarkers like vitellogenin for endocrine disruption.

Q. How does this compound degrade in environmental systems, and what are its terminal products?

  • Methodology : Use microbial degradation studies under aerobic/anaerobic conditions. Perfluorohexanoate (PFHxA) is a terminal degradation product of C6 fluorotelomer-based surfactants, with persistence influenced by redox conditions and microbial consortia . Track degradation via LC-MS/MS and fluorine mass balance.

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity thresholds for this compound across regulatory guidelines?

  • Methodology : Perform probabilistic risk assessments integrating species sensitivity distributions (SSDs) and interspecies extrapolation models. For example, Minnesota’s short-term nHBV of 0.2 µg/L conflicts with in ovo data showing effects at similar concentrations . Use Bayesian meta-analysis to reconcile lab-derived EC50 values with field monitoring data .

Q. What experimental designs are optimal for studying thyroid hormone disruption mechanisms by this compound?

  • Methodology : Combine in ovo exposure models (e.g., chicken embryos) with transcriptomic profiling (RNA-seq) to identify thyroid-responsive genes (e.g., Dio2, TRα). Dose-response studies should include T3/T4 quantification via radioimmunoassay and control for matrix effects in serum analysis .

Q. How can isotopic tracing improve pharmacokinetic models of this compound in mammalian systems?

  • Methodology : Administer ¹⁹F-labeled PFHxA to rodents and track distribution via NMR or accelerator mass spectrometry. A human study using duplicate diet sampling estimated a median daily intake of 4.3 ng/kg bw, which can parameterize compartmental models for renal clearance and half-life estimation .

Q. What are the limitations of current detection methods for distinguishing this compound from co-occurring PFAS in complex matrices?

  • Methodology : Validate EPA Method 533/1633 using isotopically labeled internal standards (e.g., ¹³C-PFHxA) to address cross-reactivity. For example, PFHxA and PFPeA co-elute in some LC columns; optimize chromatographic gradients and use MS/MS transitions (m/z 313→269 for PFHxA) .

Q. How do environmental factors (pH, salinity) modulate the membrane permeability of this compound in epithelial cells?

  • Methodology : Use artificial membrane assays (e.g., PAMPA) under varying ionic strengths. Studies show ΔE’ = -41 ± 6 mV for perfluorohexanoate, indicating pH-dependent permeability. Correlate with in vitro transepithelial electrical resistance (TEER) measurements in Caco-2 monolayers .

Q. What in silico approaches predict the ecological risks of this compound in riverine ecosystems?

  • Methodology : Apply QSAR models (e.g., ECOSAR) to estimate acute/chronic toxicity for untested species. Validate predictions against monitoring data from high-risk zones (e.g., European rivers with PFHxA >10 ng/L) . Integrate GIS-based exposure modeling to prioritize contaminated sites.

Properties

IUPAC Name

potassium;2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF11O2.K/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17;/h(H,18,19);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABQBQMLCJSMAR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F11KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40896626
Record name Potassium perfluorohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40896626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3109-94-2
Record name Potassium perfluorohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40896626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Potassium perfluorohexanoate
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